Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-

Overview

Description

Piperazine derivatives have been extensively studied due to their diverse pharmacological activities. The compound "Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-" is a structural motif present in various synthesized compounds that exhibit significant biological activities, such as kappa-opioid receptor agonism, dopamine transporter inhibition, and analgesic effects .

Synthesis Analysis

The synthesis of piperazine derivatives involves multiple steps, including the Mannich reaction, cyclo condensation, and the use of haloacetyl chlorides for ring closure . For instance, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . Similarly, a versatile synthesis of cyclic dipeptides was designed based on the stepwise construction of the piperazine-2,5-dione ring from simple precursors .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the presence of a negative electrostatic potential in the region of the molecule is important for optimal kappa-agonist potency . The crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol revealed an almost planar amide moiety due to conjugation with the carbonyl group, and an intermolecular hydrogen interaction was observed .

Chemical Reactions Analysis

Piperazine derivatives undergo various chemical reactions that are essential for their biological activity. The introduction of hydroxy and methoxy substituents to the benzene ring on the phenylpropyl moiety resulted in potent and selective ligands for the dopamine transporter . The bridged piperazine analogues of GBR 12909 were synthesized to provide structural rigidity and evaluated for their ability to bind to the dopamine transporter .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and the presence of specific functional groups, are important for their pharmacological profile. For instance, 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7°C and showed potential as an antioxidant . The crystal structure analysis provides insights into the intermolecular interactions that may influence the compound's stability and reactivity .

Case Studies

Several case studies have demonstrated the potential therapeutic applications of piperazine derivatives. Compound 18, a kappa-opioid receptor agonist, showed exceptional potency and selectivity in functional in vitro assays and was also a highly potent antinociceptive agent in vivo . Oxygenated analogues of GBR 12935 and GBR 12909 were investigated as potential extended-release cocaine-abuse therapeutic agents, with some compounds demonstrating the ability to decrease cocaine-maintained responding in monkeys . The analgesic activities of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines were investigated, revealing that certain hydroxyl-substituted derivatives had significantly higher analgesic activities compared to morphine .

Scientific Research Applications

Crystal Structure Analysis

The compound 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol has been crystallized and analyzed, revealing significant details about its structure. The molecule features a nearly planar amide moiety, attributed to conjugation with the carbonyl group, and an intermolecular hydrogen interaction between the hydroxyl group and another nitrogen of piperazine. This structure analysis contributes to understanding the compound's potential interactions and functionalities in various applications (Miyata et al., 2004).

Metabolic Studies

4-Methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound related to Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-, has been studied for its metabolism in rats. The study identifies various metabolites, shedding light on the compound's metabolic pathways and potential bioactivity. This knowledge is crucial for understanding its pharmacokinetics and interactions within biological systems (Jiang et al., 2007).

Therapeutic Agent Development

The exploration of long-acting dopamine transporter ligands for potential therapeutic applications in treating cocaine abuse has included derivatives of Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-. Such studies are pivotal in the quest for effective treatments for substance abuse, highlighting the compound's versatility and potential in medicinal chemistry (Hsin et al., 2002).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, related to Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)-, has been synthesized and shown promising antiproliferative effects against breast cancer cells. Such findings underscore the potential of this chemical framework in the development of novel anticancer agents (Yurttaş et al., 2014).

Herbicidal and Plant Growth Regulatory Activities

Research on 1-methyl and acetyl-4-substituted piperazines has unveiled their potential as herbicides and plant growth regulators. These findings open avenues for agricultural applications, demonstrating the compound's utility beyond pharmacological contexts (Stoilkova et al., 2014).

Future Directions

Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- may be used for the synthesis of 2-nitro-3,4,4-trichloro-1-(propylthio)-1-[4-(diphenylmethyl)piperazin-1-yl]-1,3-butadiene and 2-nitro-3,4,4-trichloro-1-(octadecylthio)-1-[4-(diphenylmethyl)piperazin-1-yl]-1,3-butadiene . This suggests potential future applications in the synthesis of other complex organic compounds.

properties

IUPAC Name |

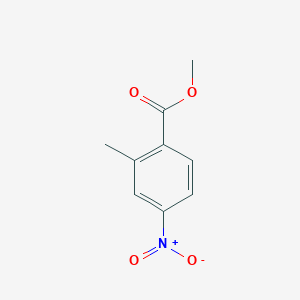

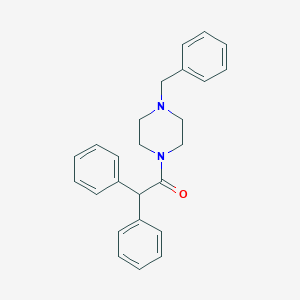

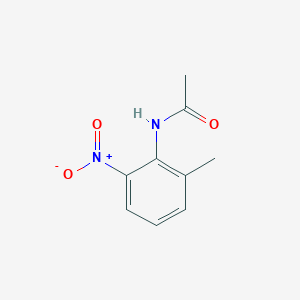

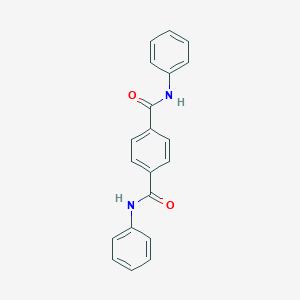

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWBLGZUEDNAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283863 | |

| Record name | Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- | |

CAS RN |

16870-70-5 | |

| Record name | NSC33856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)